Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate is a heterocyclic compound classified under the triazolopyrimidine derivatives. It is recognized for its potential applications in medicinal chemistry, particularly as a scaffold for developing novel pharmacologically active compounds. The compound has the CAS Number 1375474-57-9 and a molecular weight of 226.62 g/mol, with the chemical formula CHClNO .
The synthesis of ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate can be achieved through various methods involving the condensation of appropriate precursors. Common synthetic strategies include:
The synthesis typically requires specific reagents such as chloroacetic acid and hydrazine derivatives to facilitate the formation of the triazole and pyrimidine rings. Reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity .
The molecular structure of ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate consists of a triazole ring fused to a pyrimidine ring with a carboxylate group at the second position. The presence of chlorine at the seventh position contributes to its biological activity.
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate participates in various chemical reactions typical for heterocyclic compounds. Notably:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives .
The mechanism of action of ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate involves its interaction with specific biological targets:
The binding interactions typically involve hydrogen bonding and hydrophobic interactions with target enzymes. This leads to downstream effects on gene expression and cellular signaling pathways such as the ERK and AKT pathways .
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate exhibits several notable physical properties:
The compound is stable under standard conditions but may decompose under extreme pH or temperature conditions. Its reactivity is primarily due to the functional groups present within its structure .
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate has diverse applications in scientific research:
This compound illustrates significant potential in drug discovery and development due to its unique structural features and biological activities.
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate (CAS: 1375474-57-9) represents a structurally distinct member of the triazolopyrimidine family, characterized by its specific ring fusion pattern and substitution profile. The systematic IUPAC name precisely defines the molecular architecture: the central [1,2,4]triazolo[1,5-c]pyrimidine core indicates fusion between the 1,2,4-triazole and pyrimidine rings at specific bond positions, with "c" denoting the connectivity pattern where the triazole occupies positions equivalent to the 1- and 2-positions of the pyrimidine ring [3] [6]. The 7-chloro substituent designates a chlorine atom at the seventh position of the bicyclic system, while the 2-carboxylate group is esterified with ethanol, yielding the ethyl carboxylate moiety. This compound belongs to the broader class of nitrogen-dense heterocycles, with a molecular formula of C₈H₇ClN₄O₂ and a molecular weight of 226.62 g/mol [6].
The structural classification distinguishes it from isomeric forms such as [1,2,4]triazolo[1,5-a]pyrimidines, which exhibit different connectivity patterns that influence electronic distribution, hydrogen bonding capabilities, and molecular recognition properties. The [1,5-c] isomerization confers distinct dipole moments and electron density distributions compared to the more common [1,5-a] isomers frequently employed in medicinal chemistry [4]. X-ray crystallography and computational analyses reveal that the bicyclic system adopts a nearly planar conformation, with the chlorine atom at C7 creating an electron-deficient region valuable for nucleophilic substitution reactions, while the ethyl carboxylate at C2 offers both hydrogen bond acceptor functionality and a point for synthetic derivatization. This specific substitution pattern—halogen at C7 and ester at C2—positions the molecule as a privileged multifunctional intermediate for further chemical elaboration in drug discovery pipelines [3] [6].
Table 1: Nomenclature and Identification of Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate
Property | Description |
---|---|
Systematic IUPAC Name | ethyl 7-chloro[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate |
CAS Registry Number | 1375474-57-9 |
Molecular Formula | C₈H₇ClN₄O₂ |
Molecular Weight | 226.62 g/mol |
Alternative Names | [1,2,4]Triazolo[1,5-c]pyrimidine-2-carboxylic acid, 7-chloro-, ethyl ester |
Structural Class | Bicyclic heteroaromatic compound (triazolopyrimidine derivative) |
Isomeric Relationships | Distinct from [1,2,4]triazolo[1,5-a]pyrimidine isomers |
The exploration of triazolopyrimidine scaffolds in medicinal chemistry traces back to foundational heterocyclic chemistry developments in the early 20th century, with Bulow and Haas first reporting the core structure in 1909 [4]. However, significant medicinal interest emerged decades later with the identification of naturally occurring derivatives like essramycin (a triazolopyrimidine-containing antibiotic isolated from marine Streptomyces sp.) and the development of synthetic derivatives such as Trapidil—a platelet-derived growth factor antagonist approved in Japan for ischemic conditions [4]. The evolution accelerated with recognition of the scaffold's bioisosteric properties relative to purines, enabling its application in nucleoside mimetics and kinase inhibitors. The specific [1,2,4]triazolo[1,5-c]pyrimidine chemotype gained prominence more recently as synthetic methodologies advanced to enable regioselective functionalization at the C2, C5, C6, and C7 positions [4].
Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate emerged as a strategic synthetic intermediate in the 2010s, addressing the need for versatile building blocks with orthogonal reactivity. The chlorine atom facilitates nucleophilic aromatic substitution, while the ethyl ester allows hydrolysis to carboxylic acids or transesterification/amidation, enabling diverse molecular diversification [3] [6]. This bifunctional reactivity profile filled a critical gap in medicinal chemistry, particularly for antiviral and anticancer programs requiring rapid generation of structure-activity relationships. The commercial availability of this specific derivative (typically as a solid or oil with ≥95% purity) since approximately 2013 has accelerated its adoption in drug discovery, serving as a key precursor for more complex triazolopyrimidine-based pharmacophores [3] [4]. Recent applications highlight its transformation into inhibitors targeting viral polymerases and protein-protein interactions in influenza, as well as its incorporation into hybrid molecules for oncology targets [4] [8].
Table 2: Historical Milestones in Triazolopyrimidine Scaffold Development
Time Period | Key Development | Significance |
---|---|---|
1909 | First synthesis of triazolopyrimidine core by Bulow and Haas | Establishment of fundamental heterocyclic chemistry |
Late 20th Century | Isolation of natural product essramycin; Development of Trapidil as therapeutic agent | Validation of biological relevance; First clinical application |
Early 2000s | Recognition as purine isostere; Applications in kinase inhibitor design | Expansion into targeted protein modulation |
2010s | Regioselective synthesis of ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate and analogs | Enabled efficient derivatization for medicinal chemistry programs |
2020s | Incorporation into antiviral and anticancer agents (e.g., PA-PB1 disruptors, ERK pathway inhibitors) | Advanced applications in challenging therapeutic areas |
The strategic placement of chlorine at the C7 position and the ethyl carboxylate at C2 creates a complementary reactivity profile that enables diverse medicinal chemistry applications. The chlorine atom serves as an excellent leaving group due to the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic aromatic substitution reactions with primary and secondary amines, alkoxides, thiols, and other nucleophiles. This reactivity is exploited to introduce diverse amino, ether, or thioether functionalities that enhance target binding or modulate physicochemical properties [3] [6] [8]. The chlorine's electron-withdrawing character also enhances the electrophilicity of adjacent positions, influences the pKa of ring nitrogen atoms (predicted pKa ≈ -2.30), and contributes to favorable π-stacking interactions in protein binding pockets through its polarizability [6]. These features are critical in anticancer applications where chloro-substituted triazolopyrimidines demonstrate enhanced cytotoxicity profiles compared to their non-halogenated counterparts [8].
The ethyl carboxylate moiety provides a versatile handle for synthetic elaboration through three primary routes: (1) hydrolysis to the carboxylic acid for direct use as a zinc-binding group in enzyme inhibitors; (2) amidation with diverse amines to generate carboxamide bioisosteres; and (3) reduction to alcohols or conversion to other functionalities. In bioisosteric strategies, the carboxylate can mimic the N-acetyl fragment of ε-N-acetylated lysine or serve as carboxylic acid surrogates in metalloenzyme inhibitors [4]. Recent applications demonstrate its crucial role in generating hybrid molecules—for example, coupling triazolopyrimidine scaffolds with indole fragments through amide linkages to create anticancer agents targeting the ERK pathway [8]. The electron-withdrawing nature of the ester further activates the C2 position toward nucleophilic substitution, though this reactivity is secondary to that of the C7 chlorine. Density functional theory calculations indicate the carboxylate contributes significantly to the molecular dipole moment (predicted density 1.60±0.1 g/cm³), influencing solubility and crystal packing [6].
Table 3: Comparative Bioactivity of Triazolopyrimidine Analogs with Different Substituents
C7 Substituent | C2 Substituent | Biological Activity Profile | Reference |
---|---|---|---|
Chlorine | Ethyl carboxylate | Intermediate for PA-PB1 interaction disruptors; Precursor to antiproliferative hybrids (IC₅₀ ~9-13 μM against cancer lines) | [4] [8] |
Amino | Hydrogen | Reduced antiviral potency compared to carboxylate derivatives | [4] |
Methyl | Carboxamide | Variable kinase inhibition; Moderate CDK2 inhibition (IC₅₀ ~0.12 μM) | [4] |
Phenyl | Amino | Improved PA-PB1 inhibition in influenza polymerase disruptors | [4] |
Hydrogen | Mercaptobenzothiazole | Antiproliferative activity against MGC-803 cells (IC₅₀ ~17.5 μM) | [8] |
Table 4: Synthetic Applications of Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate
Reaction Site | Reagents/Conditions | Products Generated | Medicinal Chemistry Application |
---|---|---|---|
C7 Chlorine | Primary/Secondary amines, heat | 7-Amino-triazolopyrimidine carboxylates | Influenza PA-PB1 interaction disruptors [4] |
C2 Carboxylate | Hydrazine, room temperature | Hydrazide derivatives | Precursors to heterocyclic hybrids (e.g., triazoles) |
C2 Carboxylate | Hydrolysis (NaOH/H₂O or acid) | Carboxylic acid derivatives | Metal chelating groups for metalloenzyme inhibition |
C2 Carboxylate | Amide coupling (EDCI, HOBt) | Carboxamide-linked hybrid molecules (e.g., with indoles) | Anticancer agents targeting ERK pathway [8] |
Both sites | Sequential modification | Multifunctionalized triazolopyrimidines | Libraries for phenotypic screening |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: